Product packaging for 3-Methoxy-5-nitrobenzaldehyde(Cat. No.:CAS No. 354512-22-4)

3-Methoxy-5-nitrobenzaldehyde

Cat. No.: B1590276
CAS No.: 354512-22-4
M. Wt: 181.15 g/mol
InChI Key: XZFQLZGPDRXXHV-UHFFFAOYSA-N
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Description

Overview and Significance in Chemical Sciences

3-Methoxy-5-nitrobenzaldehyde belongs to the class of substituted benzaldehydes, which are fundamental building blocks in organic chemistry. wisdomlib.org These compounds, derived from benzaldehyde (B42025), serve as key reactants for the synthesis of more complex molecules. wisdomlib.org The arrangement of the electron-donating methoxy (B1213986) group and the electron-withdrawing nitro group on the benzene (B151609) ring influences the reactivity of the aldehyde functional group, making it a versatile precursor.

The significance of benzaldehyde derivatives lies in their wide-ranging applications in the chemical industry. wisdomlib.orgwikipedia.org They are instrumental in manufacturing dyes, pharmaceuticals, and other specialized organic compounds. wikipedia.orgbritannica.com For instance, the parent compound, benzaldehyde, is a precursor to malachite green, acridine (B1665455) dyes, and cinnamic acid derivatives. wikipedia.org Similarly, substituted benzaldehydes like this compound are valuable intermediates, with their specific substitution patterns enabling the targeted synthesis of complex chemical structures. While direct research on this compound is specific, its structural isomer, 5-Nitrovanillin (B156571) (4-hydroxy-3-methoxy-5-nitrobenzaldehyde), is a known starting material for producing coenzyme Q and inhibitors for catechol-O-methyltransferase (COMT), which are relevant in treating Parkinson's disease. wikipedia.org

Historical Context of Related Benzaldehyde Derivatives

The study of benzaldehyde and its derivatives has a rich history that is foundational to modern organic chemistry. Benzaldehyde was first isolated in 1803 by the French pharmacist Martrès from amygdalin, a compound found in bitter almonds. wikipedia.orgbritannica.com Early attempts to isolate the substance responsible for the almond odor often resulted in benzoic acid, due to the aldehyde's tendency to oxidize easily. foreverest.net

A significant breakthrough occurred in the 1830s when German chemists Justus von Liebig and Friedrich Wöhler conducted extensive investigations into benzaldehyde, which helped lay the groundwork for the structural theory of organic chemistry. britannica.com The first chemical synthesis of benzaldehyde was achieved in 1832 by Wöhler and Liebig. wikipedia.org The first commercial production from benzal chloride began around 1900, spurred by the industrial availability of chlorinated toluene (B28343). foreverest.net

The development of various synthesis methods, such as the liquid phase chlorination and oxidation of toluene, the Gatterman-Koch reaction, and the partial oxidation of benzyl (B1604629) alcohol, made benzaldehyde widely accessible. wikipedia.org This availability paved the way for the creation of a vast array of benzaldehyde derivatives. Chemists began to explore how substituting the benzene ring with different functional groups, such as nitro and methoxy groups, could alter the molecule's properties and reactivity. These explorations led to the synthesis of compounds like this compound and its isomers, which became valuable tools for creating specialized chemicals, particularly in the pharmaceutical and dye industries. wisdomlib.orgwikipedia.org

Current Research Landscape and Future Directions

The current research involving substituted benzaldehydes is focused on their application as versatile building blocks in synthesizing novel compounds with specific functionalities, particularly in medicinal chemistry and materials science. nih.govacademie-sciences.fr While studies specifically targeting this compound are limited, the research on its isomers and other related derivatives provides insight into potential future directions.

A significant area of research is the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals. academie-sciences.fr For example, various aromatic aldehydes are reacted with 2-aminophenol (B121084) to produce 2-aryl substituted benzoxazole (B165842) derivatives, a process for which catalysts are being optimized to improve yields and environmental friendliness. academie-sciences.fr Research on the isomer 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde (B99842) shows its use in synthesizing Schiff bases, which form stable complexes with transition metals and have applications in creating fluorescent materials. researchgate.netresearchgate.net This isomer is also used to create zinc-selective fluorescent receptors. chemicalbook.comfishersci.ca

Another promising frontier is in the field of medical imaging. The development of new methods for creating radiolabeled aldehydes is a highly desirable goal for positron emission tomography (PET) tracer development. nih.govacs.org Fast, one-pot procedures are being designed to incorporate isotopes like Carbon-11 into substituted benzaldehydes, which can then be used to map biological processes in the human body. nih.govresearchgate.net

Future research will likely continue to leverage the reactivity of the aldehyde group and the specific electronic properties imparted by the substituents on the benzene ring. The exploration of new catalytic methods for the synthesis of complex molecules from substituted benzaldehydes remains a key objective. academie-sciences.fr Given the utility of its isomers, this compound represents a potential, if currently under-explored, precursor for the synthesis of novel pharmaceuticals, functional dyes, and advanced materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7NO4 B1590276 3-Methoxy-5-nitrobenzaldehyde CAS No. 354512-22-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methoxy-5-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO4/c1-13-8-3-6(5-10)2-7(4-8)9(11)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZFQLZGPDRXXHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70478292
Record name 3-METHOXY-5-NITROBENZALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70478292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

354512-22-4
Record name 3-METHOXY-5-NITROBENZALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70478292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 4-hydroxy-3-methoxy-5-nitrobenzaldehyde

The synthesis of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde, commonly known as 5-nitrovanillin (B156571), is primarily achieved through the electrophilic nitration of vanillin (B372448). Various methodologies have been developed to optimize yield, purity, and environmental compatibility.

Direct nitration introduces a nitro group (-NO₂) onto the aromatic ring of a precursor molecule. For vanillin, the hydroxyl and methoxy (B1213986) groups direct the substitution, leading to the formation of 5-nitrovanillin.

A conventional method for synthesizing 5-nitrovanillin involves the nitration of vanillin using concentrated nitric acid as the nitrating agent, with glacial acetic acid serving as the solvent. wikipedia.org This reaction is typically performed under controlled temperature conditions to manage the exothermic nature of the nitration process. The process yields 5-nitrovanillin, which presents as a yellow crystalline solid. wikipedia.org While effective, this method can produce yields of around 75%. wikipedia.org

A user-described procedure involves dissolving potassium nitrate (B79036) and vanillin in glacial acetic acid, followed by the dropwise addition of sulfuric acid diluted in acetic acid. sciencemadness.org This approach resulted in a crude yield of 4.5g of 5-nitrovanillin from 3.8g of vanillin, with a final recrystallized yield of 85.3%. sciencemadness.org The product was identified by its melting point of approximately 170-175°C. sciencemadness.org

Table 1: Nitration of Vanillin with HNO₃/H₂SO₄ in Acetic Acid

Reactants Reagents Solvent Key Conditions Yield
Vanillin, Potassium Nitrate Sulfuric Acid Glacial Acetic Acid Cool water bath, dropwise acid addition 85.3% sciencemadness.org

To circumvent the use of large quantities of strong acids, alternative methods employing nitrate salts in organic acids have been developed. These methods are often considered more environmentally friendly.

One patented method describes the nitration of vanillin using a nitrate salt in an organic acid, followed by concentration and precipitation to isolate the product. google.com A specific example details the reaction of vanillin with calcium nitrate tetrahydrate in acetic acid at room temperature for 20 hours, achieving an 84% yield of 3-methoxy-4-hydroxy-5-nitrobenzaldehyde. google.com

Another approach utilizes cerium (IV) ammonium (B1175870) nitrate (CAN) as the nitrating reagent in acetic acid, with polyethylene (B3416737) glycol-400 added as a phase transfer catalyst. google.com This method shortens reaction times to 1.0-2.5 hours at a temperature of 20-60°C. google.com Research has also explored the use of Yttrium Nitrate (Y(NO₃)₃·6H₂O) in glacial acetic acid for the selective nitration of phenols at room temperature, which successfully produced 4-hydroxy-3-methoxy-5-nitrobenzaldehyde. scispace.com

Table 2: Nitration of Vanillin Using Nitrate Salts

Nitrate Salt Catalyst/Additive Solvent Reaction Time Yield
Calcium Nitrate Tetrahydrate None Acetic Acid 20 hours 84% google.com
Cerium (IV) Ammonium Nitrate Polyethylene Glycol-400 Acetic Acid (5-90%) 1.0 - 2.5 hours >85%

Using acetyl nitrate as the nitrating agent, particularly in the presence of a solid support like silica (B1680970) gel, can significantly improve reaction yields. wikipedia.org This method can achieve yields of up to 88%. wikipedia.org The silica gel support can facilitate a milder reaction compared to concentrated acids and can induce selective nitration. thieme-connect.de The general procedure involves adding dry silica gel to a solution of acetyl nitrate at low temperatures (-20 °C) before reacting with the substrate. thieme-connect.de

The regioselectivity of nitration—the specific position on the benzene (B151609) ring where the nitro group is added—is governed by the existing substituents. dergipark.org.tr In vanillin, the electron-donating hydroxyl (-OH) and methoxy (-OCH₃) groups are ortho, para-directing. This electronic influence favors the introduction of the nitro group at position 5, which is ortho to the hydroxyl group and meta to the aldehyde group. wikipedia.org

This principle extends to other substituted benzaldehydes. For instance, the nitration of 3-ethoxy-4-hydroxybenzaldehyde (B1662144) with fuming nitric acid in dichloromethane (B109758) yields 3-ethoxy-4-hydroxy-5-nitrobenzaldehyde. google.comgoogle.com The presence of activating groups like hydroxyl and methoxy on the benzene ring makes the nitration successful. researchgate.net The use of supported reagents and catalysts is a known strategy to favor para substitution relative to the most activating group. dergipark.org.tr

The aldehyde functional group in 5-nitrovanillin is reactive and readily undergoes condensation reactions, particularly with primary amines, to form Schiff bases (imines). These reactions are fundamental in synthesizing a variety of derivatives.

Research has shown that 4-hydroxy-3-methoxy-5-nitrobenzaldehyde reacts with haloanilines to form Schiff bases, specifically 4-{(E)-[(4-aryl)imine]methyl}-2-methoxy-6-nitrophenol compounds. jocpr.comresearchgate.net Similarly, 2-hydroxy-3-methoxy-5-nitrobenzaldehyde (B99842) can be condensed with amines like 2,4-dimethylaniline (B123086) or 3,4-difluoroaniline (B56902) to synthesize Schiff base ligands, which can then be used to form metal complexes. researchgate.net These reactions typically involve refluxing the aldehyde and the amine in a solvent such as ethanol (B145695). researchgate.net In early research on phenethylamines, 3,4-dimethoxy-5-nitrobenzaldehyde (B1205253) was condensed with nitromethane (B149229) in a Knoevenagel condensation. wikipedia.org

Table 3: Mentioned Chemical Compounds

Compound Name
2,4-dimethylaniline
2-hydroxy-3-methoxy-5-nitrobenzaldehyde
3,4-dimethoxy-5-nitrobenzaldehyde
3,4-difluoroaniline
3-ethoxy-4-hydroxy-5-nitrobenzaldehyde
4-hydroxy-3-methoxy-5-nitrobenzaldehyde
4-{(E)-[(4-aryl)imine]methyl}-2-methoxy-6-nitrophenol
5-nitrovanillin
Acetic Acid
Acetyl Nitrate
Calcium Nitrate Tetrahydrate
Cerium (IV) Ammonium Nitrate
Dichloromethane
Ethanol
Glacial Acetic Acid
Haloanilines
Nitric Acid
Nitromethane
Polyethylene Glycol-400
Potassium Nitrate
Schiff bases
Silica Gel
Sulfuric Acid
Vanillin
Nitration with Acetyl Nitrate in the Presence of Silica Gel

Reduction-Based Synthesis for Related Derivatives

The synthesis of benzaldehyde (B42025) derivatives, while retaining sensitive functional groups like the nitro group, can be achieved through specialized reduction methods. One notable approach is the modified Rosenmund reduction, which converts an acid chloride to an aldehyde. This method has been successfully applied to the preparation of related compounds such as 3-methoxy-4-nitrobenzaldehyde (B1600471) from its corresponding acid chloride, achieving a 62% yield while preserving the nitro group. orgsyn.org This technique is advantageous for large-scale preparations as it operates in a closed system at low pressure and incorporates a hydrogen chloride acceptor, overcoming the limitations of the classical Rosenmund reduction, such as inefficient hydrogen use and hazardous operating conditions at high temperatures. orgsyn.org

Conversely, the selective reduction of the aldehyde group in the presence of a nitro group can also be accomplished. For instance, the reduction of 2-(Benzyloxy)-3-methoxy-5-nitrobenzaldehyde was achieved using a combined tributyltin hydride (Bu₃SnH)-hexamethylphosphoramide (HMPA) system. mdpi.com This method is particularly suitable for benzaldehyde derivatives that contain other reducible functionalities, such as a nitro group, demonstrating a pathway to benzyl (B1604629) alcohol derivatives from their aldehyde precursors without affecting the nitro substituent. mdpi.com

Advanced Synthetic Strategies and Green Chemistry Principles

The industrial-scale synthesis of nitrobenzaldehydes necessitates robust waste management and solvent recovery protocols to ensure environmental compliance and economic viability. The production process typically involves nitration in a mixture of concentrated sulfuric and nitric acids, generating significant acidic aqueous waste. oc-praktikum.de This waste stream requires pre-treatment, often involving neutralization, before it can be processed further in a wastewater treatment facility. google.com

A key aspect of green chemistry in this context is the recovery and recycling of organic solvents used during product extraction and purification. oc-praktikum.de For example, solvents like toluene (B28343) or tert-butyl methyl ether can be recovered from the mother liquor and process streams. oc-praktikum.degoogle.com A common method for recovery is distillation and condensation, which allows the solvent to be reused in subsequent batches, minimizing waste and reducing raw material costs. oc-praktikum.degoogle.com In some processes, solvent liquids can be mechanically reused multiple times before requiring reclamation. google.com Solid wastes generated, such as spent drying agents like sodium sulfate, must be disposed of according to regulations for solid chemical waste. oc-praktikum.de

Process optimization in the synthesis and transformation of compounds like 3-Methoxy-5-nitrobenzaldehyde often relies on the strategic use of catalysts and additives. In Oppenauer-type oxidations of alcohols, where a benzaldehyde derivative might be used as a hydrogen acceptor, the choice of additive can significantly impact reaction efficiency. acs.org For example, in the oxidation of 4-phenyl-2-butanol (B1222856) using an iron tricarbonyl catalyst, different hydrogen acceptors (additives) and temperatures yield varying conversions. acs.org

As illustrated in the table below, the selection of the hydrogen acceptor is critical. While 3-nitrobenzaldehyde (B41214) is effective at lower temperatures, its performance decreases as the temperature rises, possibly due to side reactions. acs.org In contrast, other acceptors may perform better at higher temperatures. acs.org This highlights the importance of screening additives and reaction conditions to maximize yield and catalyst turnover. acs.org

Table 1: Effect of Hydrogen Acceptor Additive on Oxidation Conversion

Hydrogen Acceptor (Additive) Temperature (°C) Conversion (%)
3-Nitrobenzaldehyde 60 87
3-Nitrobenzaldehyde 80 76
3-Nitrobenzaldehyde 100 56
Ethyl Acetoacetate 80 79

This table is based on data from a study on Oppenauer-type oxidations, demonstrating the principle of process optimization through additives. acs.org

Waste Management and Solvent Recovery in Industrial Production

Derivatization and Functional Group Interconversions

The aldehyde functional group on the this compound ring is susceptible to oxidation, providing a straightforward route to the corresponding carboxylic acid. This transformation is a fundamental reaction in organic chemistry. The oxidation converts the aldehyde to 3-methoxy-5-nitrobenzoic acid. A green chemistry approach for a similar transformation involves using nitric acid as the oxidant with water as the solvent, which is environmentally friendly and utilizes inexpensive, readily available materials. google.com

The reduction of the nitro group is a key transformation, yielding 3-amino-5-methoxybenzaldehyde, a valuable intermediate for further synthesis. Several methods exist for this reduction, with varying efficiencies and selectivities. Catalytic hydrogenation using reagents like palladium on carbon (Pd/C) is a common method. Chemical reduction methods are also widely employed. Early methods using tin and hydrochloric acid were often inefficient, resulting in poor yields and colored product impurities. acs.org A significant improvement was found with the use of stannous chloride in hydrochloric acid, which provides better yields and a colorless product. acs.org

Table 2: Comparison of Reagents for Nitro Group Reduction

Reducing Agent System Characteristics & Findings
Tin (Sn) and Hydrochloric Acid (HCl) Prone to producing poor yields and colored byproducts. acs.org
Stannous Chloride (SnCl₂) in HCl Offers improved yields and a cleaner, colorless product compared to Sn/HCl. acs.org

Nucleophilic Substitution Reactions of the Methoxy/Ethoxy Group

The methoxy and ethoxy groups attached to the aromatic ring of this compound and its derivatives can undergo nucleophilic substitution reactions. smolecule.com These reactions allow for the introduction of various other functional groups onto the benzene ring. The electron-withdrawing nitro group on the ring influences the reactivity of these alkoxy groups in such substitution reactions. For instance, in the synthesis of certain biologically active compounds, the methoxy group can be replaced by other substituents to modify the molecule's properties. smolecule.com

In the context of 3,4-dimethoxy-5-nitrobenzaldehyde, the methoxy groups can act as protecting groups or be subjected to demethylation to produce catechol derivatives. smolecule.com The reactivity of the methoxy group in nucleophilic aromatic substitution can be influenced by the solvent, with studies showing that reactions in dimethylformamide (DMF) can lead to higher yields compared to dimethyl sulfoxide (B87167) (Me2SO). researchgate.net

Knoevenagel Condensation for Nitrostyrene (B7858105) Derivatives

The Knoevenagel condensation is a crucial reaction for converting this compound into various nitrostyrene derivatives. This reaction involves the condensation of the aldehyde group with a compound containing an active methylene (B1212753) group, typically catalyzed by a weak base like piperidine (B6355638) or an amine. researchgate.netsci-hub.se

A common application is the reaction of this compound with malonic acid in the presence of piperidine in pyridine, which yields 3-methoxy-5-nitrocinnamic acid. researchgate.net Similarly, condensation with nitromethane can produce the corresponding nitrostyrene. wikipedia.org These nitrostyrene derivatives serve as valuable intermediates in the synthesis of more complex molecules, including phenethylamines and precursors for coenzyme Q. wikipedia.org

The reaction conditions for Knoevenagel condensation can be adapted for different substrates. For example, 4-hydroxy-3-methoxy-5-nitrobenzaldehyde can be reacted with cyanoacetamide-thiazole to construct a (Z)-acrylonitrile bridge. vulcanchem.com

Demethylation Strategies to Dihydroxy-5-nitrobenzaldehyde

The conversion of this compound derivatives, particularly 4-hydroxy-3-methoxy-5-nitrobenzaldehyde (5-nitrovanillin), to 3,4-dihydroxy-5-nitrobenzaldehyde (B193609) is a critical step in the synthesis of several pharmaceutically important compounds. googleapis.comgoogle.com Various methods have been developed to achieve this demethylation, each with its own advantages and drawbacks.

The use of hydrochloric acid for the demethylation of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde is one of the oldest known methods. googleapis.comgoogle.comgoogle.com However, this method is often considered impractical for large-scale synthesis due to several limitations. The reaction often requires high pressure, and both the starting material and the desired product can decompose under the harsh acidic conditions, leading to lower yields and an impure product. googleapis.comgoogle.comgoogle.com Pushing the reaction to completion significantly increases the formation of impurities. google.com

An alternative to hydrochloric acid is the use of hydrobromic acid for demethylation. wikipedia.orggoogle.comgoogle.com This method, while an improvement, still presents challenges. A significant issue is the formation of ring-brominated byproducts, such as 2-bromo-3,4-dihydroxy-5-nitrobenzaldehyde, and other unspecified impurities that complicate the purification process. googleapis.comgoogle.comgoogle.com Similar to the hydrochloric acid method, driving the reaction to completion increases the level of these impurities. google.com The reaction is often carried out by heating the starting material in concentrated hydrobromic acid. google.comresearchgate.net

A more recent and efficient method for demethylation involves the use of a strong nucleophilic agent generated from an aromatic mercapto compound, such as thiophenol or 2-mercaptobenzothiazole, and a strong base like lithium hydroxide (B78521) in a polar aprotic solvent like N-methyl-2-pyrrolidinone (NMP). wikipedia.orggoogleapis.comgoogle.comgoogle.com This procedure avoids the decomposition of the product in the reaction medium, allowing the reaction to proceed to completion and produce a purer final product. googleapis.comgoogle.com The reaction is typically performed at elevated temperatures, between 80-160 °C, under an inert atmosphere. google.com Despite its effectiveness, the high cost of lithium hydroxide and the organic reagents, which are consumed in the reaction, can be a drawback for large-scale industrial applications. googleapis.comgoogle.com

Table 1: Demethylation of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde using Lithium Hydroxide and Thiophenol

Reactant 1 Reactant 2 Reactant 3 Solvent Temperature Time Yield
4-hydroxy-3-methoxy-5-nitrobenzaldehyde (20 g) Lithium Hydroxide (5.4 g) Thiophenol (12 ml) NMP (40 ml) 130 °C 2 hours 88.9%

This table is based on data from reference google.com.

A surprising and effective method for the dealkylation of the related compound, 3-ethoxy-4-hydroxy-5-nitrobenzaldehyde, to 3,4-dihydroxy-5-nitrobenzaldehyde involves a reagent system of zinc chloride, water, and hydrogen chloride. googleapis.comgoogle.comgoogle.com This method is noteworthy because it proceeds under aqueous conditions, and the use of zinc chloride as a Lewis acid to facilitate this type of dealkylation was unexpected. googleapis.comgoogle.com This process is reported to be specific for the ethoxy derivative and is not effective for the methoxy analogue, 4-hydroxy-3-methoxy-5-nitrobenzaldehyde, which is largely unreactive under these conditions. googleapis.com The reagents are inexpensive and easily recyclable, and the product can be obtained in high purity after a simple crystallization step. googleapis.comgoogle.com

Table 2: Dealkylation of 3-ethoxy-4-hydroxy-5-nitrobenzaldehyde

Reactant 1 Reactant 2 Reactant 3 Temperature Time Yield (Crude)

This table is based on data from reference googleapis.com.

Lithium Hydroxide and Thiophenol/2-Mercaptobenzothiazole Dealkylation

Schiff Base Formation via Condensation with Amines

The condensation of this compound with primary amines is a common method for the synthesis of Schiff bases, also known as imines. This reaction typically involves the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, followed by dehydration to form the characteristic azomethine (-C=N-) group. The reaction is often catalyzed by a small amount of acid and is reversible.

The synthesis of substituted phenol (B47542) derivatives from Schiff bases of this compound is a multi-step process. This transformation is not a direct outcome of the initial condensation but requires a subsequent chemical modification of the resulting Schiff base. Specifically, the methoxy group on the aromatic ring must be converted into a hydroxyl group (phenol). This is typically achieved through a demethylation reaction.

Schiff Base Formation: Condensation of this compound with a selected primary amine to form the corresponding N-(3-methoxy-5-nitrobenzylidene)amine.

Demethylation: Cleavage of the methyl ether bond of the methoxy group to yield the target phenolic Schiff base, a substituted phenol derivative.

While the synthesis of Schiff bases from various substituted benzaldehydes is widely reported, the specific demethylation of a Schiff base derived from this compound to its corresponding phenolic derivative is a more specialized transformation. However, the synthesis of related phenolic Schiff bases, such as those derived from 3-hydroxy-5-nitrobenzaldehyde (B1337175), has been documented, confirming the stability and accessibility of this class of compounds. google.com For instance, 3-hydroxy-5-nitrobenzaldehyde has been condensed with 4-hydroxybenzoylhydrazide to form the corresponding hydrazone, a type of Schiff base. google.com

A plausible route for the synthesis of a substituted phenol derivative would involve the reaction of a primary amine with this compound, followed by treatment with a demethylating agent.

Detailed Research Findings

The following table outlines the reactants and general conditions for the synthesis of a representative substituted phenol derivative, N-(3-hydroxy-5-nitrobenzylidene)aniline, from this compound. This represents a typical, albeit not explicitly documented, pathway based on established chemical principles.

Interactive Data Table: Synthesis of a Substituted Phenol Derivative

StepReactant 1Reactant 2Reagent/CatalystSolventProduct
1. Schiff Base FormationThis compoundAnilineAcetic Acid (catalytic)EthanolN-(3-methoxy-5-nitrobenzylidene)aniline
2. DemethylationN-(3-methoxy-5-nitrobenzylidene)anilineBoron tribromide (BBr₃)-DichloromethaneN-(3-hydroxy-5-nitrobenzylidene)aniline

Spectroscopic Characterization and Structural Elucidation

Advanced Spectroscopic Techniques

Advanced spectroscopic techniques are essential for the unambiguous identification and characterization of 3-Methoxy-5-nitrobenzaldehyde. These methods probe the molecular structure at different energy levels, yielding a comprehensive analytical profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Chemical Shift Analysis

The proton NMR (¹H NMR) spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For this compound, the expected signals would correspond to the aldehydic proton, the methoxy (B1213986) group protons, and the three aromatic protons. The electron-withdrawing effects of the nitro and aldehyde groups, and the electron-donating effect of the methoxy group, would influence the chemical shifts of the aromatic protons, causing them to appear in the downfield region of the spectrum.

¹³C NMR Chemical Shift Analysis

The carbon-13 NMR (¹³C NMR) spectrum reveals the different carbon environments in the molecule. Theoretical estimations and data from related compounds suggest the carbonyl carbon of the aldehyde group would be the most downfield signal, typically above 185 ppm. The carbons attached to the nitro and methoxy groups would also have characteristic chemical shifts.

A study utilizing graph machines for the estimation of ¹³C NMR chemical shifts included this compound in its test set, indicating that computational data may exist. nist.gov However, detailed, experimentally verified, and assigned chemical shifts for each carbon atom are not provided in the available search results.

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which causes molecular vibrations. The FTIR spectrum of this compound is expected to show characteristic absorption bands for the aldehyde, nitro, and methoxy functional groups.

Key expected vibrational frequencies include:

A strong C=O stretching band for the aldehyde group, typically appearing around 1700-1710 cm⁻¹.

Asymmetric and symmetric stretching vibrations for the nitro (NO₂) group, which are expected around 1520-1540 cm⁻¹ and 1340-1360 cm⁻¹, respectively.

C-O stretching vibrations for the methoxy ether linkage.

C-H stretching vibrations for the aromatic ring and the aldehyde group.

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy, particularly for non-polar bonds. To date, no specific experimental Raman spectroscopic data for this compound has been identified in the reviewed literature. Theoretical studies and experimental data are available for its isomers, such as 4-hydroxy-3-methoxy-5-nitrobenzaldehyde and 2-hydroxy-3-methoxy-5-nitrobenzaldehyde (B99842), but this information cannot be directly extrapolated to the target compound. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound. The molecular ion peak ([M]⁺) for this compound would be expected at m/z 181, corresponding to its molecular weight.

Common fragmentation patterns for aromatic nitroaldehydes include the loss of the nitro group (NO₂, 46 Da) and the formyl radical (CHO, 29 Da). Therefore, significant fragment ions might be observed at m/z 135 ([M-NO₂]⁺) and m/z 152 ([M-CHO]⁺). Further fragmentation of the methoxy group could also occur. While these patterns are predictable, specific experimental mass spectra for this compound are not available in the surveyed sources.

UV/Visible Spectroscopy

UV/Visible spectroscopy is a key technique for exploring the electronic transitions within a molecule. For a related compound, 4-hydroxy-3-methoxy-5-nitrobenzaldehyde, theoretical studies using density functional theory (DFT) have been employed to calculate the UV-Visible spectrum. researchgate.net Such computational approaches help in understanding the electronic properties and charge transfer mechanisms within the molecule. researchgate.net While specific experimental UV/Visible spectral data for this compound is available, detailed interpretation from the search results is limited. guidechem.comnist.gov

Crystallographic and Supramolecular Analysis

X-ray Diffraction (XRD) for Crystal Structure Determination

X-ray diffraction is a powerful tool for determining the precise arrangement of atoms within a crystal. For the related compound 4-hydroxy-3-methoxy-5-nitrobenzaldehyde, single-crystal X-ray diffraction analysis revealed a monoclinic crystal system with the space group P 1 21/c 1. nih.gov The unit cell parameters were determined to be a = 6.8249 Å, b = 14.3395 Å, c = 8.9089 Å, with β = 106.678°. nih.gov The structure of this molecule is nearly planar. researchgate.net The synthesis of this compound and its characterization have been detailed, providing a foundational understanding of its structural aspects. iucr.orggoogle.com.hk The Cambridge Structural Database (CSD) contains entries for related structures, which serve as valuable references for comparative analysis. nih.govirb.hr

Crystal Data and Structure Refinement for 4-hydroxy-3-methoxy-5-nitrobenzaldehyde
ParameterValue
Empirical formulaC₈H₇NO₅ researchgate.net
Formula weight197.14 nih.gov
Crystal systemMonoclinic nih.gov
Space groupP 1 21/c 1 nih.gov
a (Å)6.8249 nih.gov
b (Å)14.3395 nih.gov
c (Å)8.9089 nih.gov
α (°)90 nih.gov
β (°)106.678 nih.gov
γ (°)90 nih.gov

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal. For 4-hydroxy-3-methoxy-5-nitrobenzaldehyde, this analysis shows that H⋯O/O⋯H interactions are the most significant, contributing to 47.3% of the total Hirshfeld surface area. nih.gov Other notable contacts include H⋯H (19.8%), C⋯O/O⋯C (12.0%), C⋯H/H⋯C (8.5%), and C⋯C (3.9%). nih.gov This detailed breakdown highlights the prevalence of hydrogen bonding and van der Waals forces in the crystal packing. nih.govnih.gov The analysis also helps in understanding the contributions of various other interactions, such as N⋯O/O⋯N and H⋯N/N⋯H contacts. nih.gov Similar analyses on related Schiff base derivatives also emphasize the importance of O⋯H/H⋯O interactions. iucr.org

Hydrogen Bonding Networks (Intra- and Intermolecular)

Hydrogen bonds play a crucial role in defining the supramolecular architecture of this compound derivatives. In 4-hydroxy-3-methoxy-5-nitrobenzaldehyde, a significant intramolecular O—H⋯O hydrogen bond exists between the hydroxyl group and the adjacent nitro group, forming an S(6) ring motif. researchgate.netnih.gov Intermolecularly, molecules are linked by O—H⋯O and C—H⋯O hydrogen bonds, creating chains and layers that build a three-dimensional network. researchgate.netnih.gov These interactions are fundamental to the stability of the crystal structure. mdpi.com The presence of C=O⋯π interactions further reinforces the crystal packing. researchgate.netnih.gov

Crystal Packing Effects

The arrangement of molecules in the crystal, or crystal packing, is governed by a combination of intermolecular forces. In 4-hydroxy-3-methoxy-5-nitrobenzaldehyde, the molecules are linked into chains by O—H⋯O hydrogen bonds along the b-axis. researchgate.netnih.gov These chains are further connected by C—H⋯O hydrogen bonds to form layers, which are then linked into a three-dimensional structure through additional C—H⋯O bonds and C=O⋯π interactions. researchgate.netnih.gov This layered and interconnected arrangement demonstrates a complex and well-defined supramolecular assembly. researchgate.net In similar nitro-substituted compounds, π-stacking interactions can also play a dominant role in the crystal packing. mdpi.com

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a prominent computational method for studying substituted benzaldehydes. researchgate.net This approach is instrumental in predicting molecular properties by calculating the electron density. For derivatives of benzaldehyde (B42025), DFT, particularly with the B3LYP hybrid functional combined with various basis sets, has been effectively used to analyze their molecular structure, vibrational spectra, and electronic characteristics. researchgate.netnih.govijariie.com

Theoretical geometry optimization of benzaldehyde derivatives using DFT methods, such as B3LYP with basis sets like 6-311G, provides insights into their stable three-dimensional structures. mdpi.com These calculations determine bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation of the molecule. mdpi.com For similar molecules, the optimized geometric parameters calculated by DFT have shown good agreement with experimental data obtained from X-ray crystallography, with minor deviations attributed to the calculations being performed on a single molecule in the gaseous phase versus the solid-state crystal lattice in experiments. mdpi.com For instance, in a related substituted benzohydrazide, the calculated C-C bond lengths in the benzene (B151609) ring were found to be in the range of 1.407–1.391 Å, which aligns well with the characteristic aromatic bond length. mdpi.com

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. imperial.ac.ukisca.me The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. materialsciencejournal.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. isca.me The energy gap between the HOMO and LUMO is a significant parameter that reflects the molecule's chemical stability and reactivity. researchgate.net A smaller energy gap generally implies higher reactivity. researchgate.net

For substituted benzaldehydes, the HOMO and LUMO distributions are influenced by the nature and position of the substituents on the benzene ring. materialsciencejournal.org In nitro-substituted benzaldehydes, the nitro group, being a strong electron-withdrawing group, significantly affects the electronic distribution and the energies of the frontier orbitals. nih.gov The presence of a methoxy (B1213986) group, an electron-donating group, also plays a crucial role in modulating the electronic properties. nih.gov Computational studies on similar molecules have shown that the HOMO is often localized over the electron-rich parts of the molecule, while the LUMO is concentrated on the electron-deficient regions. materialsciencejournal.org This distribution is key to predicting how the molecule will interact with other chemical species. materialsciencejournal.org

Table 1: Frontier Molecular Orbital (HOMO-LUMO) Data for a Related Substituted Pyran Compound

ParameterEnergy (eV)
HOMO Energy-6.64
LUMO Energy-2.63
Energy Gap (LUMO-HOMO)4.01

This table presents theoretical data for a related substituted pyran compound, ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate, calculated using the DFT/B3LYP/6-311G(d,p) method. This data is provided for illustrative purposes to demonstrate the type of information obtained from FMO analysis. materialsciencejournal.org

Theoretical vibrational frequency calculations are a valuable tool for interpreting and assigning experimental infrared (IR) and Raman spectra. nih.gov By using DFT methods, such as B3LYP with appropriate basis sets, the harmonic vibrational frequencies of a molecule can be calculated. researchgate.netnih.gov These calculated frequencies are often scaled by a factor to correct for anharmonicity and to achieve better agreement with experimental data. nih.gov

For derivatives of benzaldehyde, detailed vibrational analyses have been performed, allowing for the assignment of specific vibrational modes to the observed spectral bands. researchgate.netnih.gov For example, the characteristic stretching vibrations of the carbonyl group (C=O), the nitro group (NO2), and the methoxy group (O-CH3), as well as the various vibrations of the benzene ring, can be identified and assigned. researchgate.net Studies on similar molecules, like 2-hydroxy-3-methoxy-5-nitrobenzaldehyde (B99842), have demonstrated good agreement between the calculated and experimentally observed vibrational frequencies. nih.govijariie.com

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs. uni-muenchen.de This method investigates intramolecular interactions, such as hyperconjugation and charge delocalization, which contribute to the stability of the molecule. researchgate.netresearchgate.net NBO analysis calculates the delocalization energies (E(2)) associated with interactions between filled (donor) and empty (acceptor) orbitals. researchgate.net

Computational methods, particularly those based on DFT, can be used to predict the most likely sites for chemical reactions to occur. The analysis of the frontier molecular orbitals (HOMO and LUMO) is a primary tool for this purpose. materialsciencejournal.org The regions of the molecule where the HOMO is localized are likely to be nucleophilic (electron-donating), while the regions with a high LUMO density are electrophilic (electron-accepting).

Conformational analysis is essential for understanding the three-dimensional structure and flexibility of a molecule. ncsu.edu For molecules with rotatable bonds, such as the methoxy and aldehyde groups in 3-Methoxy-5-nitrobenzaldehyde, multiple conformers may exist. ncsu.edu Computational methods can be used to explore the potential energy surface of the molecule and identify the most stable conformers. nih.govncsu.edu

By systematically rotating the dihedral angles of the flexible groups and calculating the corresponding energies, a potential energy surface can be generated. ncsu.edu This allows for the identification of the global minimum energy conformation and any other low-energy conformers that might be populated at room temperature. ncsu.edu For related molecules like 2-hydroxy-3-methoxy-5-nitrobenzaldehyde, conformational analyses have been performed to determine the most stable spatial arrangement of the functional groups. nih.gov These studies often reveal that intramolecular interactions, such as hydrogen bonding, can play a significant role in stabilizing certain conformations. iucr.org

Prediction of Reactivity Sites

Molecular Dynamics Simulations (Potential Applications)

Molecular Dynamics (MD) is a computational simulation technique used to analyze the physical movements of atoms and molecules over time. researchgate.net By calculating the interactions between particles, MD simulations provide a view of the dynamic evolution of a system, offering detailed information on fluctuations and conformational changes of molecules. researchgate.net This method is widely applied in chemical physics, materials science, and biophysics. researchgate.net

While specific MD simulation studies focused exclusively on this compound are not extensively documented in publicly available literature, the potential applications of this technique for the compound can be inferred from its use with similar molecules. Potential applications include:

Investigating Protein-Ligand Interactions: If this compound or its derivatives are being explored as potential inhibitors for enzymes like tyrosinase, MD simulations could model how the molecule binds to the active site of the protein. researchgate.netshirazu.ac.ir This "computational molecular microscope" can elucidate the stability of the binding, the key amino acid residues involved in the interaction, and the conformational changes in both the ligand and the protein upon binding. mdpi.com

Understanding Conformational Flexibility: MD simulations can explore the different spatial arrangements (conformers) that this compound can adopt and the energy barriers between them. This is crucial as the biological activity or reactivity of a molecule can be highly dependent on its three-dimensional shape. researchgate.net

Solvent Effects: The behavior of a molecule can change significantly in different environments. MD simulations can explicitly model the interactions between this compound and various solvent molecules, helping to explain experimental observations related to solubility and reactivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational chemistry used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or a particular property. dergipark.org.trjmaterenvironsci.com These models allow for the prediction of the activity of new, unsynthesized compounds, guiding the design of molecules with enhanced or desired properties. jmaterenvironsci.com

For derivatives of this compound, QSAR models could be developed to predict a range of activities. For instance, studies on other benzaldehyde and nitrobenzene (B124822) derivatives have successfully created QSAR models for:

Toxicity Prediction: Aromatic aldehydes' toxicity towards aquatic organisms has been modeled using electronic and topological descriptors. jmaterenvironsci.com A similar approach could be used to predict the potential environmental or biological toxicity of novel derivatives of this compound.

Enzyme Inhibition: Benzaldehyde derivatives have been studied as tyrosinase inhibitors. shirazu.ac.irnih.gov A QSAR model could correlate structural features (like the nature and position of substituents) of this compound derivatives with their tyrosinase inhibitory potency (IC50 values).

Corrosion Inhibition: Aldehyde derivatives have been investigated as corrosion inhibitors for mild steel. researchgate.net A QSAR model could predict the inhibition efficiency of new derivatives based on quantum chemical parameters, helping to design more effective anti-corrosion agents. researchgate.net

The development of a QSAR model involves calculating various molecular descriptors that quantify different aspects of a molecule's structure. These can include electronic properties (e.g., orbital energies, atomic charges), topological indices (describing branching and shape), and physicochemical properties (e.g., lipophilicity). jmaterenvironsci.comwjrr.org Multiple linear regression (MLR) is a common statistical tool used to build the QSAR equation. jmaterenvironsci.com

Below is an interactive table showcasing typical descriptors that could be used in a QSAR study of this compound derivatives.

Descriptor TypeExample DescriptorPotential Application/Significance
Electronic HOMO Energy (Highest Occupied Molecular Orbital)Relates to the ability to donate electrons; important for reaction mechanisms.
Electronic LUMO Energy (Lowest Unoccupied Molecular Orbital)Relates to the ability to accept electrons; reflects chemical reactivity.
Electronic Dipole MomentInfluences solubility and the ability to engage in polar interactions.
Topological Molecular Connectivity IndexDescribes the degree of branching in the molecular structure. wjrr.org
Physicochemical LogP (Octanol-Water Partition Coefficient)Measures lipophilicity, which affects how a molecule moves through biological systems.

Resolution of Discrepancies between Experimental and Computational Data

A critical aspect of computational chemistry is the comparison of theoretical results with experimental data. While computational models are powerful, discrepancies can and do arise. Understanding and resolving these differences is essential for refining theoretical methods and gaining a more accurate understanding of molecular systems.

For compounds like this compound and its derivatives, several factors can lead to a mismatch between calculated and observed properties:

Solvent Effects: Computational studies are often performed on molecules in vacuo (in a vacuum) to simplify calculations. However, in the real world, reactions and measurements are conducted in a solvent. The interaction between the solute and solvent molecules can significantly alter properties, and failure to accurately model these interactions can lead to discrepancies. For example, comparing computational predictions in polar aprotic solvents versus other solvent types may be necessary to align with experimental outcomes.

Basis Set and Method Limitations: The accuracy of quantum chemical calculations depends heavily on the chosen theoretical method (e.g., DFT, B3LYP) and the basis set (e.g., 6-311++G(d,p)), which describes the molecule's atomic orbitals. researchgate.net An inappropriate choice can lead to inaccurate predictions of geometry, vibrational frequencies, or electronic properties. Comparing results from different methods can help assess the reliability of the predictions.

Dynamic and Environmental Factors: In some cases, quantum chemical calculations of static structures may fail to predict properties that depend on molecular dynamics. For example, in a study of aldehyde derivatives as corrosion inhibitors, quantum calculations predicted an order of inhibition efficiency that was at odds with experimental results. researchgate.net However, subsequent molecular dynamic simulations, which model the behavior of the molecules on the metal surface over time, revealed a binding energy sequence that agreed with the experiments. researchgate.net

Resolving these discrepancies often involves a multi-pronged approach: refining the computational model by including solvent effects, using higher-level theory, or employing different simulation techniques like MD, and carefully re-examining the experimental conditions to ensure a valid comparison. nih.gov

Research Applications in Medicinal Chemistry and Biology

Enzyme Inhibition Studies

Derivatives of 3-Methoxy-5-nitrobenzaldehyde have been investigated for their ability to inhibit specific enzymes, a key area of research in drug discovery.

Certain derivatives of this compound, particularly those with a catechol structure, are recognized as inhibitors of Catechol-O-methyltransferase (COMT). wikipedia.orgwikipedia.org COMT is an enzyme involved in the metabolism of catecholamines, including neurotransmitters like dopamine. wikipedia.orgmedchemexpress.com COMT inhibitors are clinically significant, particularly in the treatment of Parkinson's disease, as they can help increase the bioavailability of levodopa (B1675098), a primary medication for the condition. wikipedia.orgwikipedia.org

Research has shown that nitrocatechol derivatives, which can be synthesized from precursors like this compound, are potent COMT inhibitors. wikipedia.orgresearchgate.net For instance, the compound 3,4-dihydroxy-5-nitrobenzaldehyde (B193609), which can be derived from 5-nitrovanillin (B156571) (a related compound), is a known precursor for the synthesis of the COMT inhibitor entacapone (B1671355). wikipedia.org Another study synthesized a series of dihydroxy- and hydroxymethoxybenzaldehyde nitro derivatives and tested their potential as COMT inhibitors. nih.gov The findings suggested that the presence of a nitro group ortho to a hydroxyl group is a key structural feature for enhancing COMT inhibitory activity. nih.gov

The mechanism of enzyme inhibition by these compounds often involves their interaction with the enzyme's active site. chemicalbook.in For COMT inhibitors derived from catechols, the inhibition is typically reversible. nih.gov One study found that the inhibition of COMT by dihydroxynitrobenzaldehyde derivatives was of a mixed type when pyrocatechol (B87986) was the variable substrate. nih.gov In contrast, 3-hydroxy-4-methoxy-5-nitrobenzaldehyde (B1206711) exhibited noncompetitive inhibition with respect to pyrocatechol and uncompetitive inhibition with respect to S-adenosyl-L-methionine. nih.gov The nitro group, being electron-withdrawing, is thought to play a crucial role in the binding of these inhibitors to the enzyme. nih.gov

Catechol-O-methyltransferase (COMT) Inhibition

Antimicrobial and Antifungal Investigations

Derivatives of this compound, particularly Schiff bases and their metal complexes, have demonstrated notable antimicrobial and antifungal properties. researchgate.netresearchgate.net

Schiff base metal complexes derived from 2-hydroxy-3-methoxy-5-nitrobenzaldehyde (B99842) have been tested against various bacterial strains. researchgate.net In one study, these complexes were evaluated for their antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli using the broth dilution method. researchgate.net The results indicated that these compounds possess antimicrobial properties. researchgate.netsmolecule.com Similarly, other research has highlighted the potential of derivatives of this compound against these common bacterial pathogens. researchgate.net

The same Schiff base metal complexes derived from 2-hydroxy-3-methoxy-5-nitrobenzaldehyde also showed activity against fungal species. researchgate.net Their antifungal potential was tested against Candida albicans and Aspergillus niger, among others. researchgate.net The findings support the exploration of these compounds as potential antifungal agents. researchgate.netsmolecule.com Other studies have also reported the antifungal activity of related compounds against these fungal strains. researchgate.net

Below is a table summarizing the antimicrobial and antifungal activity of derivatives of this compound.

Compound TypeTarget OrganismMethodObserved Activity
Schiff base metal complexesStaphylococcus aureus (Gram-positive bacterium)Broth DilutionAntimicrobial activity observed. researchgate.net
Schiff base metal complexesEscherichia coli (Gram-negative bacterium)Broth DilutionAntimicrobial activity observed. researchgate.net
Schiff base metal complexesCandida albicans (Fungus)Broth DilutionAntifungal activity observed. researchgate.net
Schiff base metal complexesAspergillus niger (Fungus)Broth DilutionAntifungal activity observed. researchgate.net

Activity against Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli)

Anticancer Activity Research

The potential of this compound derivatives as anticancer agents is an emerging area of research. researchgate.netsmolecule.com The ability of this compound and its derivatives to form metal complexes is believed to be a key factor in their potential therapeutic efficacy. smolecule.com

One study investigated the anticancer potential of Schiff base ligands synthesized from 2-hydroxy-3-methoxy-5-nitrobenzaldehyde and other precursors. researchgate.net The cytotoxic effects of these compounds were evaluated against various cancer cell lines, including MDA-MB-231 (breast cancer) and A549 (lung cancer), using the MTT assay. researchgate.net The results showed that some of these derivatives exhibited noteworthy cytotoxic activity against the tested cancer cell lines. researchgate.net Another area of investigation involves thiosemicarbazone derivatives, where a compound containing a methoxy (B1213986) group showed better anticancer activity compared to those with nitro and hydroxy substituents in one study. biorxiv.org

The following table presents data on the anticancer activity of a Schiff base derivative (L1) synthesized using 2-hydroxy-3-methoxy-5-nitrobenzaldehyde.

Cell LineCancer TypeCompoundIC₅₀ Value
A549Lung CancerL1Noteworthy cytotoxic effect observed. researchgate.net
MDA-MB-231Breast CancerL1Decreasing selective cytotoxic effect observed. researchgate.net

Induction of Apoptosis in Cancer Cell Lines

Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. The induction of apoptosis is a primary goal of many cancer chemotherapies. Research has indicated that nitroaromatic compounds related to this compound possess cytotoxic potential.

Preliminary studies on 3-ethoxy-4-methoxy-5-nitrobenzaldehyde, a closely related analogue, have shown its ability to induce apoptosis in human gastric cancer (SGC7901) and pancreatic cancer (Patu8988) cell lines. The proposed mechanism involves the intracellular reduction of the nitro group, which leads to the generation of reactive oxygen species (ROS). This increase in oxidative stress can damage vital cellular components and trigger the mitochondrial pathway of apoptosis. The aldehyde group can also contribute to cytotoxicity by forming Schiff bases with essential biomolecules like amines.

Furthermore, complex heterocyclic structures synthesized from precursors like 2-(3′,4′,5′-trimethoxybenzoyl)benzo[b]furan have demonstrated potent abilities to inhibit cancer cell growth by inducing apoptosis. nih.gov These molecules were found to activate caspases-3, -8, and -9, key executioner proteins in the apoptotic cascade. nih.gov While not a direct study of this compound itself, such findings underscore the potential of its structural motifs in the design of new anticancer agents that function by triggering programmed cell death.

Applications as Chromophoric Substrates in Catalysis

Chromophoric substrates are compounds that undergo a color change upon reacting with an enzyme, providing a visual or spectrophotometric method to measure enzyme activity. The nitro group in the benzaldehyde (B42025) ring system is a strong chromophore, making these compounds suitable for such applications.

For instance, the related compound 3-hydroxy-4-nitrobenzaldehyde (B145838) has been utilized as a chromophoric substrate to investigate the catalytic mechanism of horse liver alcohol dehydrogenase. sigmaaldrich.comchemicalbook.comchemdad.com The enzyme-catalyzed reduction of the aldehyde to an alcohol leads to a change in the electronic properties of the molecule, which can be monitored by spectroscopy. Given the structural similarities, this compound and its derivatives are also potential candidates for developing chromophoric assays for various oxidoreductase enzymes.

Precursor in the Synthesis of Therapeutically Relevant Compounds

Perhaps the most significant application of this compound derivatives is their role as a foundational building block for a wide array of complex, high-value molecules with established or potential therapeutic uses.

Entacapone is a selective inhibitor of catechol-O-methyltransferase (COMT), an enzyme that breaks down levodopa in the body. By inhibiting COMT, entacapone enhances the effectiveness of levodopa in treating Parkinson's disease. wikipedia.orgsmolecule.com The synthesis of entacapone heavily relies on a nitrocatechol intermediate, which is prepared from 4-hydroxy-3-methoxy-5-nitrobenzaldehyde (5-nitrovanillin). wikipedia.orggoogleapis.comgoogle.com

The key synthetic step is a Knoevenagel condensation between 4-hydroxy-3-methoxy-5-nitrobenzaldehyde and N,N-diethyl-2-cyanoacetamide. figshare.comresearchgate.net This reaction forms the propenamide backbone of the final molecule. figshare.com Subsequently, the methoxy group is cleaved (demethylated), often using strong acids like hydrobromic acid, to reveal the catechol (dihydroxy) functionality, yielding 3,4-dihydroxy-5-nitrobenzaldehyde. wikipedia.orggoogleapis.comgoogle.com This nitrocatechol intermediate is then condensed to produce entacapone. researchgate.net This synthetic route highlights the utility of 5-nitrovanillin as a precursor to important 5-substituted 3-nitrocatechol structures. googleapis.comgoogle.com

Table 1: Key Synthetic Steps for Entacapone from 5-Nitrovanillin

Step Starting Material Reagent(s) Intermediate/Product Purpose Reference(s)
1 4-hydroxy-3-methoxy-5-nitrobenzaldehyde N,N-diethyl-2-cyanoacetamide, Piperidine (B6355638) acetate (B1210297) (E)-2-cyano-N,N-diethyl-3-(4-hydroxy-3-methoxy-5-nitrophenyl)acrylamide Knoevenagel condensation to build the carbon backbone. figshare.com, researchgate.net
2 Product from Step 1 Hydrobromic Acid (HBr) or other demethylating agents 3,4-dihydroxy-5-nitrobenzaldehyde Demethylation to form the critical nitrocatechol structure. wikipedia.org, google.com
3 3,4-dihydroxy-5-nitrobenzaldehyde N,N-diethyl-2-cyanoacetamide Entacapone Final condensation to yield the therapeutic agent. researchgate.net

Substituted phenethylamines are a broad class of compounds that includes neurotransmitters, hormones, and psychoactive drugs. 5-Nitrovanillin serves as a versatile starting point for synthesizing certain psychoactive phenethylamines. wikipedia.orgsmolecule.com The synthetic pathway typically begins with the methylation of the hydroxyl group of 5-nitrovanillin using a reagent like dimethyl sulfate, which produces 3,4-dimethoxy-5-nitrobenzaldehyde (B1205253). wikipedia.org

This dimethoxy intermediate then undergoes a Knoevenagel or Henry condensation reaction with nitromethane (B149229). wikipedia.orgwikipedia.orggoogle.com This step attaches a nitroethenyl side chain to the aromatic ring, forming a β-nitrostyrene derivative. The final step is the reduction of both the nitro group on the side chain and the double bond, often achieved through catalytic hydrogenation or with reducing agents like lithium aluminum hydride, to yield the target phenethylamine. wikipedia.orgmdma.ch

Coenzyme Q (CoQ), also known as ubiquinone, is a vital lipid-soluble antioxidant and an essential component of the mitochondrial electron transport chain responsible for cellular energy production. nih.gov 5-Nitrovanillin is an important precursor in the chemical synthesis of Coenzyme Q intermediates. wikipedia.orgsmolecule.com

Similar to the synthesis of phenethylamines, the route to CoQ intermediates starts with the methylation of 5-nitrovanillin to 3,4-dimethoxy-5-nitrobenzaldehyde. wikipedia.org A series of subsequent reactions transforms this molecule into 2,3-dimethoxy-5-methyl-1,4-benzoquinone, which is a crucial building block for constructing the final Coenzyme Q molecule with its polyisoprenoid tail. wikipedia.org

Fluorescent probes are molecules that absorb light at a specific wavelength and emit it at a longer wavelength, a property that can be modulated by the presence of specific ions or molecules. This makes them powerful tools for detection and imaging in chemistry and biology. Nitrobenzaldehyde derivatives are used in the synthesis of these probes due to their electronic properties.

Specifically, the isomer 2-hydroxy-3-methoxy-5-nitrobenzaldehyde is a key precursor for creating spiropyran-based fluorescent probes. doi.orgacs.org In one example, it was reacted with an N-ethoxyl-substituted indoline (B122111) to produce a spiropyran dye. doi.org Spiropyrans are notable for their photochromism—a reversible transformation between two forms with different absorption spectra upon light exposure. This property has been exploited to create probes for detecting metal ions like Hg²⁺. acs.org The reaction of 2-hydroxy-3-methoxy-5-nitrobenzaldehyde with other heterocyclic salts has also yielded probes for detecting specific analytes. acs.org Although this involves an isomer, it demonstrates the utility of the methoxy-nitrobenzaldehyde framework in constructing advanced sensor molecules. mdpi.comgoogle.com

Precursors for Hydrazone Derivatives

This compound is a valuable precursor in the synthesis of hydrazone derivatives, a class of organic compounds characterized by the R₁R₂C=NNH₂ structure. uobasrah.edu.iq Hydrazones are formed through the condensation reaction of aldehydes or ketones with hydrazides. uobasrah.edu.iqiugaza.edu.ps This reaction is significant in medicinal chemistry as hydrazone derivatives are investigated for a wide range of biological activities. iugaza.edu.psdergipark.org.tr

The synthesis process typically involves reacting this compound (or its related structures like 4-hydroxy-3-methoxy-5-nitrobenzaldehyde, also known as 5-nitrovanillin) with various acid hydrazides. iugaza.edu.psbiosciencejournal.net For instance, the condensation of dihydrazides with 4-hydroxy-3-methoxy-5-nitrobenzaldehyde in refluxing methanol (B129727) yields bis-hydrazide-hydrazone derivatives. iugaza.edu.ps Similarly, novel hydrazide-hydrazone derivatives have been synthesized by reacting 5-nitrovanillin with adamantane-1-carbohydrazide, creating compounds with potential anticancer activity. biosciencejournal.net The aldehyde group in 5-nitrovanillin readily forms hydrazones with hydrazides, which can then be cyclized to form other heterocyclic compounds like 1,3,4-oxadiazoles. wikipedia.org The C=N bond and the terminal nitrogen atom with its lone pair of electrons are key to the chemical properties and reactivity of hydrazones, making them versatile building blocks in organic synthesis. uobasrah.edu.iq

The table below details examples of hydrazone derivatives synthesized from related benzaldehyde precursors.

Precursor AldehydeReactantDerivative ClassPotential Application
4-hydroxy-3-methoxy-5-nitrobenzaldehydeDihydrazidesBis-hydrazide-hydrazonePrecursors for bis-1,3,4-oxadiazoles
4-hydroxy-3-methoxy-5-nitrobenzaldehydeAdamantane-1-carbohydrazideHydrazide-hydrazoneAnticancer
4-hydroxy-3-methoxy-benzaldehydeIsonicotinic hydrazideIsoniazid-based hydrazoneAntibacterial

Investigation in Neuroinflammatory Diseases

Derivatives of this compound are subjects of investigation for their potential roles in neuroinflammatory and neurological diseases. While direct studies on this compound itself are limited in this specific context, research on structurally similar compounds provides insight into its potential applications. For example, 3-Ethoxy-4-methoxy-5-nitrobenzaldehyde, a close analog, is studied for its possible role in neuroinflammatory diseases.

Furthermore, derivatives of related compounds have been explored for treating neurological disorders such as Parkinson's disease. wikipedia.org For instance, 5-nitrovanillin (4-hydroxy-3-methoxy-5-nitrobenzaldehyde) serves as a starting material for synthesizing inhibitors of catechol-O-methyltransferase (COMT), which are effective against Parkinson's disease. wikipedia.org The demethylation of 5-nitrovanillin leads to 3,4-dihydroxy-5-nitrobenzaldehyde, a precursor for the COMT inhibitor entacapone. wikipedia.org The investigation of such compounds is crucial as neuroinflammation is a key factor in the pathology of various central nervous system (CNS) disorders. researchgate.net

Antioxidant Properties

The chemical structure of this compound, featuring methoxy and nitro functional groups, suggests potential antioxidant activity. ontosight.ai Compounds with similar structures, particularly those containing hydroxyl and methoxy groups, have been shown to possess the ability to scavenge free radicals, which provides protective effects against oxidative stress. ontosight.ai Oxidative stress from free radicals is implicated in many inflammatory diseases. tjnpr.org

Interaction Studies with Biological Systems

The functional groups present in this compound and its derivatives facilitate interactions with various biological macromolecules, which is fundamental to their potential biological activities. ontosight.ai The aldehyde group can form Schiff bases with amines, while the nitro group can be reduced to form reactive intermediates.

The ability of a compound to interact with proteins and nucleic acids is a key determinant of its pharmacological effect. For this compound and its analogs, the capacity to form hydrogen bonds is a significant factor in these interactions, potentially leading to an alteration of the macromolecule's function. researchgate.net The presence of functional groups like hydroxy, methoxy, and nitro groups on a benzaldehyde core can facilitate interactions with enzymes, proteins, and other biomolecules. ontosight.ai These noncovalent interactions, including hydrogen bonding and polar interactions, play a vital role in determining the stability of protein and DNA structures and are crucial in drug design. researchgate.net The use of related compounds like 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde in laboratory settings for nucleic acid and protein research further underscores the relevance of this class of molecules in studying biological systems. vwr.com

Materials Science and Other Industrial Applications

Coordination Chemistry and Metal Complex Synthesis

3-Methoxy-5-nitrobenzaldehyde is a valuable precursor in coordination chemistry for the synthesis of Schiff base ligands and their subsequent metal complexes. These complexes have shown potential in various applications, including catalysis and the study of magnetic phenomena.

Schiff Base Ligands and Their Metal Complexes

Schiff bases are a class of organic compounds typically formed through the condensation of a primary amine with an aldehyde or ketone. This compound readily reacts with various primary amines to form Schiff base ligands. These ligands, which possess nitrogen and sometimes other donor atoms like oxygen, can then coordinate with a wide range of metal ions to form stable metal complexes.

For instance, Schiff base ligands have been synthesized by condensing 2-hydroxy-3-methoxy-5-nitrobenzaldehyde (B99842) with amines such as 2,4-dimethylaniline (B123086) or 3,4-difluoroaniline (B56902). researchgate.net These ligands have been used to prepare complexes with copper(II) and nickel(II). researchgate.netresearchgate.net The resulting metal complexes often exhibit distinct geometries, such as octahedral or square planar, depending on the metal ion and the ligand structure. bioline.org.br The formation of these complexes is confirmed through various spectroscopic techniques, including IR, ¹H NMR, and mass spectrometry. researchgate.net

The reaction of this compound derivatives with different amines and subsequent complexation with metal salts like copper(II) and nickel(II) acetates leads to the formation of new series of metal complexes. bohrium.com The structural elucidation of these complexes confirms the coordination of the Schiff base ligand to the metal center through specific donor atoms, typically the imine nitrogen and a phenolic oxygen. bohrium.com

Table 1: Examples of Schiff Base Metal Complexes Derived from this compound Precursors

Precursor Aldehyde Amine Metal Ion Resulting Complex Type Reference
2-Hydroxy-3-methoxy-5-nitrobenzaldehyde 2,4-dimethylaniline Cu(II), Ni(II) Schiff Base Metal Complex researchgate.net
2-Hydroxy-3-methoxy-5-nitrobenzaldehyde 3,4-difluoroaniline Cu(II), Ni(II) Schiff Base Metal Complex researchgate.net
3-Methoxy-5-nitro salicylaldehyde Substituted 1,2,4-triazole Co(II), Ni(II) Schiff Base Metal Complex bohrium.com
2-Hydroxy-5-nitrobenzaldehyde (B32719) Isonicotinohydrazide Cu(II), Ni(II), Co(II) Schiff Base Metal Complex bioline.org.br

Catalytic Applications of Metal Complexes

Metal complexes derived from Schiff bases are of significant interest for their catalytic activities in various organic transformations. The catalytic potential of these complexes often stems from the ability of the metal center to exist in multiple oxidation states and to coordinate with substrate molecules.

While the broader class of Schiff base metal complexes is widely studied for catalysis, specific research on complexes derived directly from this compound is an emerging area. researchgate.net However, related structures have shown promise. For example, manganese(III) salen-type Schiff base complexes, synthesized from a derivative of 3-methoxysalicylaldehyde, have demonstrated catalytic activity in the aerobic oxidation of various substrates, including styrene (B11656). nih.gov These reactions are significant as they can produce valuable industrial chemicals like styrene oxide and benzaldehyde (B42025). nih.gov The catalytic performance of metal complexes containing organotellurium ligands has also been explored for various coupling reactions. rsc.org

The general principle involves the metal complex acting as a homogeneous catalyst, facilitating reactions such as oxidation, reduction, and carbon-carbon bond formation. researchgate.netrsc.org The electronic properties of the Schiff base ligand, influenced by substituents like the nitro and methoxy (B1213986) groups from the parent aldehyde, can modulate the catalytic activity of the metal center.

Magnetic Properties of Metal Complexes

The field of molecular magnetism often utilizes metal complexes to create materials with specific magnetic behaviors. The choice of ligand is crucial in determining the magnetic properties of the resulting complex, as it influences the coordination geometry around the metal ion and the pathways for magnetic exchange interactions between metal centers.

A notable example involves the use of a nitronyl-nitroxide radical ligand derived from 2-hydroxy-3-methoxy-5-nitrobenzaldehyde to synthesize 2p–3d metal complexes with manganese(II) and cobalt(II). mdpi.comresearchgate.netscilit.com These complexes consist of anionic mononuclear species where the metal ion is in an octahedral environment, coordinated to the Schiff base ligand and other ligands like hexafluoroacetylacetonate. mdpi.comresearchgate.netscilit.com

Cryomagnetic studies of these complexes have revealed relatively strong antiferromagnetic interactions between the metal(II) ion and the radical ligand. mdpi.comresearchgate.netscilit.com For instance, the manganese(II) complex exhibited a magnetic coupling constant (J) of -191 cm⁻¹, while the cobalt(II) complex had a J value of -166 cm⁻¹. mdpi.comresearchgate.netscilit.com The manganese complex also displayed zero-field splitting, a key property for the development of single-molecule magnets. mdpi.comresearchgate.net

Table 2: Magnetic Properties of Metal Complexes with Ligands from 2-hydroxy-3-methoxy-5-nitrobenzaldehyde

Metal Ion Magnetic Interaction Coupling Constant (J) Reference
Mn(II) Antiferromagnetic -191 cm⁻¹ mdpi.comresearchgate.netscilit.com
Co(II) Antiferromagnetic -166 cm⁻¹ mdpi.comresearchgate.netscilit.com

Potential in Functional Materials

The unique chemical structure of this compound, featuring both electron-donating (methoxy) and electron-withdrawing (nitro) groups, makes it an attractive component for the synthesis of functional organic materials. These materials can exhibit interesting optical and electronic properties.

Dyes and Polymers

Derivatives of this compound have found applications in the formulation of dyes. For example, 5-nitrovanillin (B156571) (4-hydroxy-3-methoxy-5-nitrobenzaldehyde) has been patented for use as a yellow hair dye, often in combination with other nitrobenzene (B124822) dyes to achieve a range of shades. wikipedia.org The nitro group in conjunction with the aromatic system acts as a chromophore, responsible for the color of the compound. Azo dyes have also been synthesized from derivatives, which are known for their distinctive coloration.

In the realm of polymer chemistry, aldehydes are crucial for various polymerization and modification reactions. While direct polymerization of this compound is not common, it can be used to synthesize monomers or cross-linking agents. For instance, Schiff bases derived from this aldehyde can be used to create coordination polymers. The aldehyde functionality can also be used to introduce specific properties into a polymer backbone through post-polymerization modification.

Sensors, Photoactive Materials, and Optoelectronic Devices

The electronic characteristics of this compound and its derivatives make them promising candidates for the development of sensors and photoactive materials. smolecule.com The presence of the nitro group, a strong electron-withdrawing group, can make the aromatic ring susceptible to nucleophilic attack or can influence the photophysical properties of the molecule.

Research has indicated the potential of 5-nitrovanillin in the development of sensors and photoactive materials for optoelectronic devices. smolecule.com The general principle behind chemical sensors often involves a change in an optical or electronic signal upon interaction with an analyte. The functional groups on the benzaldehyde derivative can be tailored to interact selectively with specific ions or molecules.

Furthermore, derivatives of 2-hydroxy-5-nitrobenzaldehyde have been used in the synthesis of photochromic compounds like spiropyrans. mdpi.com These molecules can switch between two different isomers upon exposure to light, leading to a change in color. This property is highly desirable for applications in smart materials, optical data storage, and molecular switches. The incorporation of these photoactive moieties into polymer chains allows for the creation of photoactive polymer films. mdpi.com The o-nitrobenzyl group, a related structural motif, is a well-known photoremovable protecting group, which releases a caged molecule upon irradiation. acs.org

Development of Diagnostic Assays

This compound and its structural isomers serve as crucial building blocks in the synthesis of advanced chemosensors for diagnostic purposes. A key application lies in their use as precursors for creating fluorescent probes designed for the selective detection of specific metal ions and other analytes. The strategic placement of the methoxy and nitro groups on the benzaldehyde ring influences the electronic properties and binding capabilities of the resulting sensor molecules.

Researchers have utilized derivatives of this compound to construct sophisticated diagnostic tools. For instance, 2-hydroxy-3-methoxy-5-nitrobenzaldehyde is a key reactant in the synthesis of spiropyran-based fluorescent probes. acs.org These probes exhibit photochromic properties, meaning they can switch between two different forms (spiropyran and merocyanine) upon exposure to stimuli like light or the presence of a target analyte. This switching mechanism is often accompanied by a distinct change in color or fluorescence, enabling visual or instrumental detection.

A notable example is the development of a spiropyran fluorescent probe for the detection of the mercury ion (Hg²⁺). acs.org This probe was synthesized through the reaction of 2-hydroxy-3-methoxy-5-nitrobenzaldehyde with 2-ethyl-3-methylbenzo[d]thiazol-3-ium-4-toluenesulfonate. acs.org The resulting molecule demonstrates a selective response to Hg²⁺, leading to measurable changes in its colorimetric and fluorometric output, which is a critical function for a diagnostic assay. acs.org Similarly, this class of compounds has been employed to create receptors that are selective for zinc ions (Zn²⁺), which are important for diagnosing various pathological processes. thermofisher.commdpi.com The aldehyde group on the precursor molecule provides a reactive site for condensation reactions to form Schiff bases or heterocycles, which are integral parts of the final sensor structure.

Research Findings: this compound Derivatives in Diagnostic Assays

Precursor CompoundType of Assay/ProbeTarget AnalyteKey FindingReference
2-Hydroxy-3-methoxy-5-nitrobenzaldehydeSpiropyran Fluorescent ProbeMercury (II) ion (Hg²⁺)The probe, synthesized from the precursor, shows a distinct colorimetric and fluorometric response upon complexing with Hg²⁺. acs.org
2-Hydroxy-3-methoxy-5-nitrobenzaldehydeSpiropyran-based ReceptorZinc (II) ion (Zn²⁺)Used for the synthesis of a zinc-selective, photoregenerable fluorescent receptor. thermofisher.com
3-Ethoxy-4-methoxy-5-nitrobenzaldehydeGeneral Diagnostic AssaysNot SpecifiedThe compound is utilized in the manufacturing of various diagnostic assays and chemical products.

Environmental Applications (Potential Degrading Agent)

Nitroaromatic compounds, including isomers and derivatives of this compound, are recognized for their potential role in environmental remediation. smolecule.com The presence of the nitro group, a strong electron-withdrawing group, makes these molecules susceptible to reduction reactions. This property is the basis for their potential application as degrading agents for environmental pollutants. smolecule.com The process often involves the enzymatic reduction of the nitro group to an amino group, which can initiate the breakdown of the compound or other pollutants. researchgate.net

The environmental concern over nitroaromatic compounds stems from their widespread industrial use and potential toxicity. researchgate.net Technologies such as bioremediation are being studied to address contamination by these chemicals. researchgate.net Bioremediation leverages the metabolic pathways of microorganisms, where enzymes like nitroreductases play a crucial role in breaking down nitroaromatics. researchgate.net For example, the related compound 5-Nitrovanillin (4-hydroxy-3-methoxy-5-nitrobenzaldehyde) has been identified as a potential degrading agent precisely because its nitro group can be reduced. smolecule.com

Research into the biodegradation of various aromatic compounds has shown that microorganisms can utilize them as a source of carbon and energy. frontiersin.org Enzymes such as monooxygenases and dioxygenases are key to initiating the degradation process by introducing hydroxyl groups onto the aromatic ring, making it less stable and prone to cleavage. researchgate.netnih.gov While direct studies on the environmental degradation pathways of this compound are not extensively detailed, the principles governing the bioremediation of similar nitroaromatic structures suggest its potential utility in this field. The transformation of the aldehyde and nitro functional groups is central to these potential applications. researchgate.net

Potential Environmental Applications of Nitrobenzaldehyde Derivatives

Compound/ClassApplicationMechanismKey FindingReference
5-Nitrovanillin (4-hydroxy-3-methoxy-5-nitrobenzaldehyde)Potential Degrading AgentReduction of the nitro group.Its ability to undergo reduction suggests a potential role in the degradation of environmental pollutants. smolecule.com
Nitroaromatic Compounds (General)BioremediationEnzymatic reduction by nitroreductases from microorganisms.Microbial enzymes can reduce the nitro group to an amino group, initiating the breakdown of the pollutant. researchgate.net
2-hydroxy-3-methoxy-5-nitro benzaldehydePhotocatalysisFormation of Schiff base complexes that can act as photocatalysts.Used to synthesize Molybdenum-Schiff base complexes that show photocatalytic activity, which can be applied to remove dyes from water. researchgate.net

Experimental Methodologies and Analytical Considerations

Chromatographic Purification Techniques

Chromatography is a fundamental technique for the separation and purification of 3-Methoxy-5-nitrobenzaldehyde from reaction mixtures, which may contain starting materials, reagents, and isomeric byproducts.

Silica (B1680970) gel column chromatography is a widely used method for the preparative purification of nitroaromatic compounds. mdpi.com In the synthesis of related nitrobenzaldehyde derivatives, such as 2,3-dimethoxy-5-nitrobenzaldehyde (B1593638), column chromatography on silica gel is effective for separating regioisomers. mdpi.com A similar approach is applicable for purifying this compound. The crude product, dissolved in a minimum amount of solvent, is loaded onto a column packed with silica gel. A solvent system, typically a mixture of non-polar and polar solvents like hexane (B92381) and ethyl acetate (B1210297), is used as the eluent. prepchem.comrsc.org The polarity of the eluent is often optimized and may be gradually increased to facilitate the separation of compounds based on their differential adsorption to the stationary silica gel phase. For instance, a mixture of hexane/ethyl acetate (3:2) has been used for the purification of a related benzyloxy derivative. mdpi.com The separation is monitored by Thin-Layer Chromatography (TLC) to identify and collect the fractions containing the pure product. mdpi.com

Table 1: Illustrative Silica Gel Column Chromatography Parameters

ParameterDescriptionExample Condition
Stationary PhaseThe solid adsorbent material.Silica gel (60-200 mesh) thieme-connect.de
Mobile Phase (Eluent)The solvent or solvent mixture that moves through the column.Hexane/Ethyl Acetate mixtures (e.g., 1:1, 3:2, 8:1) mdpi.comrsc.orgthieme-connect.de
MonitoringTechnique used to track the separation.Thin-Layer Chromatography (TLC) with UV visualization mdpi.com
ApplicationSeparation of target compound from isomers and impurities.Isolation of 2,3-dimethoxy-5-nitrobenzaldehyde from its 6-nitro isomer mdpi.com

High-Performance Liquid Chromatography (HPLC) is an essential analytical technique for assessing the purity of this compound and can also be used for its purification on a semi-preparative or preparative scale. The method offers high resolution and sensitivity for separating closely related compounds. A common HPLC setup for nitrobenzaldehyde isomers involves a reverse-phase column, such as a C18-bonded silica gel column. jocpr.comgoogle.com

In a representative method for separating benzaldehyde (B42025) and its nitro-isomers, a mobile phase consisting of a buffered aqueous solution and an organic modifier like methanol (B129727) is used. google.com For example, a mobile phase of 0.05 mol/L dipotassium (B57713) hydrogen phosphate (B84403) buffer and methanol (in an 80:20 ratio), with the pH adjusted, can effectively separate these compounds. google.com Detection is typically performed using a UV detector at a wavelength where the analyte exhibits strong absorbance, such as 240 nm. google.com HPLC analysis provides quantitative data on the purity of the sample by comparing the area of the product peak to the total area of all peaks in the chromatogram.

Table 2: Typical HPLC Parameters for Nitrobenzaldehyde Analysis

ParameterDescriptionExample Condition
Stationary PhaseThe column used for separation.C18-PFP mixed bonded silica gel (250 x 4.6 mm, 5 µm) google.com
Mobile PhaseThe solvent mixture pumped through the column.0.05M Dipotassium hydrogen phosphate-methanol (80:20), pH 7.2-7.6 google.com
Flow RateThe speed at which the mobile phase passes through the column.1.0 mL/min google.com
DetectionThe method for detecting the separated compounds.UV detection at 240 nm google.com
TemperatureThe operating temperature of the column.40 °C google.com

Silica Gel Column Chromatography

Crystallization Techniques

Crystallization is a critical final step for obtaining high-purity this compound in solid form. The process relies on the principle that the solubility of a compound in a solvent is dependent on temperature. A suitable solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

For the closely related compound 4-hydroxy-3-methoxy-5-nitrobenzaldehyde (5-nitrovanillin), recrystallization from solvents like ethanol (B145695) or acetic acid is a common purification method. In another instance, a crude product was purified by crystallization from toluene (B28343). google.com The general procedure involves dissolving the crude solid in a minimum amount of the hot solvent to create a saturated solution. Any insoluble impurities can be removed by hot filtration. The solution is then allowed to cool slowly, causing the solubility of the compound to decrease and leading to the formation of crystals. The purified crystals are then collected by filtration and dried. Slow evaporation of a solution in a solvent like acetone (B3395972) has also been used to obtain high-quality, block-like crystals suitable for X-ray diffraction analysis. nih.gov

Thermal Analysis (e.g., Differential Scanning Calorimetry, Thermogravimetric Analysis)

Thermal analysis techniques are employed to investigate the physical properties of materials as they change with temperature. For this compound, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide valuable information about its melting point, purity, and thermal stability. nih.govirb.hr

A study on 4-hydroxy-3-methoxy-5-nitrobenzaldehyde provides a clear example of this application. irb.hr

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. A DSC thermogram for a pure, crystalline solid will show a sharp endothermic peak corresponding to its melting point. For 4-hydroxy-3-methoxy-5-nitrobenzaldehyde, DSC analysis showed a single endotherm at approximately 176 °C, which corresponds to the melting of the compound. irb.hr The sharpness of the peak is indicative of high purity.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. This analysis reveals information about thermal stability and decomposition. The TGA of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde indicated that the compound is thermally stable up to around 140 °C, after which a loss of mass is observed, signifying the onset of thermal decomposition. irb.hr

These analyses are typically performed under an inert nitrogen atmosphere to prevent oxidative degradation. nih.gov

Table 3: Thermal Analysis Data for 4-hydroxy-3-methoxy-5-nitrobenzaldehyde

Analysis TechniqueParameter MeasuredObservationReference
DSCMelting PointSingle endothermic peak at ~176 °C irb.hr
TGAThermal StabilityNo weight loss up to 140 °C; decomposition begins thereafter irb.hr
Heating RateRate of temperature increase during analysis.10 °C/min nih.govirb.hr
AtmosphereThe gaseous environment for the analysis.Nitrogen flow (50 mL/min) nih.gov

Kinetic Studies for Reaction Rate Monitoring

Kinetic studies are essential for understanding the mechanisms and optimizing the conditions of reactions involving this compound, such as condensation, reduction, or oxidation. nih.gov Monitoring the reaction rate involves measuring the change in concentration of a reactant or product over time. nist.gov

Several methods can be employed for reaction rate monitoring:

Spectroscopic Methods: If the reactant or product has a distinct absorption in the UV-Visible spectrum, its concentration can be monitored over time using a spectrophotometer. This is a common method in photoredox catalysis studies. aip.org

Chromatographic Methods: Techniques like HPLC or Gas Chromatography (GC) can be used to monitor reactions. Aliquots are taken from the reaction mixture at specific time intervals, quenched to stop the reaction, and analyzed. The resulting chromatograms allow for the quantification of reactants and products, providing data to plot concentration versus time and determine the reaction rate. mdpi.com

NMR Spectroscopy: In some cases, real-time reaction monitoring can be performed directly in an NMR tube, allowing for the observation of the disappearance of reactant signals and the appearance of product signals.

For example, in the formation of hydrazones from aldehydes, the reaction rate is typically studied under various conditions (e.g., pH, catalyst concentration) to elucidate the mechanism. nih.gov The rate law, which mathematically describes the reaction speed and its dependence on reactant concentrations, can be determined from this data. nih.gov

Design of Experiments (DoE) for Process Optimization

Design of Experiments (DoE) is a powerful statistical methodology used to systematically determine the relationship between factors affecting a process and the outcome of that process. For chemical syntheses involving this compound, DoE can be used to efficiently optimize reaction conditions to maximize yield and purity while minimizing reaction time and waste.

In a process optimization for a related compound, a DoE approach could be used to screen variables such as temperature, pressure, and solvent choice. For instance, in a catalytic reduction of a nitro group, a DoE could be designed to study the effects of:

Temperature: (e.g., 25–80 °C)

Hydrogen Pressure: (e.g., 1–10 atm)

Catalyst Loading: (e.g., varying weight percent)

Solvent: (e.g., Ethanol vs. Tetrahydrofuran)

By running a defined set of experiments where these variables are changed simultaneously, a mathematical model can be built to predict the optimal conditions for the desired outcome (e.g., highest yield). This systematic approach is more efficient than traditional one-variable-at-a-time experimentation and can reveal complex interactions between variables.

Q & A

Basic: What are the optimal synthetic routes for 3-Methoxy-5-nitrobenzaldehyde, and how do reaction conditions influence yield and purity?

Methodological Answer:
The synthesis typically involves nitration and formylation steps. For example, nitration of 3-methoxybenzaldehyde under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) can yield the 5-nitro derivative. Reaction temperature and stoichiometry are critical: excess nitrating agent may lead to di-nitration byproducts, while insufficient mixing reduces regioselectivity . Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent) improves purity. Yield optimization (60–75%) requires precise control of reaction time and quenching .

Basic: What spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should be observed?

Methodological Answer:

  • ¹H NMR : Expect signals for the aldehyde proton (~10 ppm, singlet), aromatic protons (δ 7.5–8.5 ppm, coupling patterns depend on substitution), and methoxy group (~3.9 ppm, singlet) .
  • IR : Strong absorption bands for the aldehyde C=O (~1700 cm⁻¹), nitro group (asymmetric stretching ~1520 cm⁻¹, symmetric ~1350 cm⁻¹), and methoxy C-O (~1250 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peak at m/z 195 (C₈H₇NO₄), with fragmentation peaks corresponding to loss of NO₂ (149 m/z) and CHO (137 m/z) .

Advanced: How can computational chemistry methods like DFT predict the reactivity of this compound in nucleophilic aromatic substitution reactions?

Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distribution and Fukui indices to identify electrophilic sites. The nitro group at position 5 and methoxy at position 3 create a meta-directing effect, making position 2 or 4 more reactive. Solvent effects (PCM models) and transition-state analysis further refine activation energy predictions for substitution reactions . Studies on analogous compounds show agreement between calculated LUMO regions and experimental reactivity trends .

Advanced: What strategies resolve contradictions in reported biological activities of derivatives synthesized from this compound?

Methodological Answer:
Discrepancies in bioactivity data often arise from impurities or structural analogs. To address this:

Structural Confirmation : Use X-ray crystallography (e.g., CCDC data) or 2D NMR (COSY, NOESY) to verify substituent positions .

Purity Assessment : Quantify byproducts via HPLC (C18 column, acetonitrile/water gradient) and adjust synthetic protocols accordingly .

Biological Replicates : Conduct dose-response assays in triplicate, using standardized cell lines (e.g., HEK293 or HeLa) to minimize variability .

Basic: How does the nitro group influence the stability and storage requirements of this compound?

Methodological Answer:
The nitro group increases sensitivity to light and heat. Storage recommendations:

  • Temperature : –20°C in amber vials to prevent photodegradation.
  • Humidity Control : Desiccators with silica gel to avoid hydrolysis of the aldehyde group.
  • Handling : Use inert atmospheres (N₂/Ar) during weighing to suppress oxidative side reactions .

Advanced: What mechanistic insights guide the design of this compound derivatives for catalytic applications?

Methodological Answer:
Derivatives (e.g., Schiff bases or metal complexes) are designed based on:

  • Coordination Sites : The aldehyde and nitro groups act as ligands for transition metals (e.g., Cu²⁺, Pd⁰).
  • Electronic Tuning : Electron-withdrawing nitro groups enhance Lewis acidity, improving catalytic efficiency in cross-coupling reactions (e.g., Suzuki-Miyaura).
  • Steric Effects : Substituents at position 2 (ortho to aldehyde) reduce steric hindrance in metal-ligand complexes .

Basic: What are the key safety considerations when handling this compound in the laboratory?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods to mitigate inhalation risks; the compound may release NOₓ vapors under decomposition.
  • Spill Management : Absorb with vermiculite, neutralize with sodium bicarbonate, and dispose as hazardous waste .

Advanced: How does the electronic structure of this compound affect its UV-Vis absorption properties?

Methodological Answer:
The conjugated π-system (aldehyde + nitro + methoxy) results in strong absorbance in the UV region (λₐᵦₛ ~300–320 nm). TD-DFT calculations correlate experimental λₐᵦₛ with HOMO→LUMO transitions (ΔE ≈ 4.1 eV). Solvatochromic shifts in polar solvents (e.g., DMSO) indicate dipole-dipole interactions altering transition energies .

Basic: What chromatographic methods are recommended for analyzing this compound in complex mixtures?

Methodological Answer:

  • HPLC : Reverse-phase C18 column with UV detection at 254 nm. Mobile phase: 60:40 acetonitrile/water (0.1% TFA). Retention time ~8.2 minutes .
  • TLC : Silica gel GF₂₅₄, eluent hexane:ethyl acetate (3:1). Rf ≈ 0.45 under UV visualization .

Advanced: How can isotopic labeling of this compound elucidate reaction mechanisms in organic synthesis?

Methodological Answer:
¹³C-labeling at the aldehyde carbon (via [¹³C]-formylation) tracks its fate in reactions like aldol condensations. LC-MS or ¹³C NMR detects labeled intermediates, confirming mechanisms (e.g., enolate vs. radical pathways). Deuteration at aromatic positions (D₂O exchange) identifies protonation sites in acid-catalyzed reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.